molecular formula C24H22NO5P B13928585 Methyl 5-[bis(phenylmethoxy)phosphinyl]-1H-indole-2-carboxylate CAS No. 284660-91-9

Methyl 5-[bis(phenylmethoxy)phosphinyl]-1H-indole-2-carboxylate

Katalognummer: B13928585
CAS-Nummer: 284660-91-9
Molekulargewicht: 435.4 g/mol
InChI-Schlüssel: LLPIWBGDKDMEQF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 5-[bis(phenylmethoxy)phosphinyl]-1H-indole-2-carboxylate is a complex organic compound with a molecular formula of C16H19N2O3PS. This compound is part of the indole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-[bis(phenylmethoxy)phosphinyl]-1H-indole-2-carboxylate typically involves the reaction of indole derivatives with phosphinylating agents. One common method includes the use of phenylmethoxyphosphinyl chloride in the presence of a base to facilitate the reaction. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput, which is essential for commercial applications. The use of advanced purification techniques such as chromatography and crystallization is also common to achieve the desired purity levels .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 5-[bis(phenylmethoxy)phosphinyl]-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated compounds, bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines. Substitution reactions typically result in the replacement of functional groups with nucleophiles .

Wissenschaftliche Forschungsanwendungen

Methyl 5-[bis(phenylmethoxy)phosphinyl]-1H-indole-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of Methyl 5-[bis(phenylmethoxy)phosphinyl]-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Methyl 5-[bis(phenylmethoxy)phosphinyl]-1H-indole-2-carboxylate is unique due to its specific indole structure combined with the bis(phenylmethoxy)phosphinyl group. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Eigenschaften

CAS-Nummer

284660-91-9

Molekularformel

C24H22NO5P

Molekulargewicht

435.4 g/mol

IUPAC-Name

methyl 5-bis(phenylmethoxy)phosphoryl-1H-indole-2-carboxylate

InChI

InChI=1S/C24H22NO5P/c1-28-24(26)23-15-20-14-21(12-13-22(20)25-23)31(27,29-16-18-8-4-2-5-9-18)30-17-19-10-6-3-7-11-19/h2-15,25H,16-17H2,1H3

InChI-Schlüssel

LLPIWBGDKDMEQF-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=CC2=C(N1)C=CC(=C2)P(=O)(OCC3=CC=CC=C3)OCC4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.